Alverine-d5 Citrate

Description

Strategic Incorporation of Deuterium (B1214612) in Drug Molecules

The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, is a strategic approach to enhance a drug's pharmacokinetic or toxicological properties. nih.govnih.gov This strategy is rooted in the "kinetic isotope effect" (KIE), a phenomenon where molecules with isotopic substitutions exhibit different reaction rates. youtube.com

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can significantly slow down chemical reactions where C-H bond cleavage is the rate-limiting step. youtube.comnih.gov In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. nih.govnih.gov

The strategic incorporation of deuterium at specific sites within a drug molecule can therefore lead to several potential benefits:

Improved Metabolic Stability: By slowing down the rate of metabolism, deuteration can increase a drug's half-life and duration of action in the body. wikipedia.orgunibestpharm.com

Reduced Formation of Toxic Metabolites: Altering the metabolic pathway can decrease the production of harmful byproducts, potentially improving the drug's safety profile. unibestpharm.com

Enhanced Bioavailability: By reducing first-pass metabolism in the liver, a higher concentration of the active drug may reach systemic circulation. researchgate.net

Increased Therapeutic Efficacy: A more stable and prolonged presence of the drug in the body can lead to improved treatment outcomes.

This approach, sometimes referred to as a "deuterium switch," has been successfully applied to develop new chemical entities with improved pharmacological profiles. researchgate.netnih.gov

Overview of Alverine (B1665750) Citrate (B86180) as a Parent Compound in Pharmaceutical Investigations

Alverine citrate is the citrate salt of alverine, a drug used for functional gastrointestinal disorders. wikipedia.orgnih.gov It is classified as a smooth muscle relaxant, acting directly on the muscles in the gut and uterus to relieve cramps and spasms. wikipedia.orgdrugbank.commedicines.org.uk

| Feature | Description |

| Drug Name | Alverine Citrate |

| Chemical Class | Tertiary Amine nih.gov |

| Therapeutic Category | Antispasmodic agent nih.govdrugs.com |

| Primary Use | Treatment of irritable bowel syndrome (IBS) and similar conditions characterized by abdominal pain and cramping. drugbank.comdrugbank.com |

Alverine is pharmacologically classified as an antispasmodic agent. nih.govdrugs.com Its primary mechanism of action involves the direct relaxation of smooth muscle, which is not under voluntary control, found in places such as the gut and uterus. wikipedia.orgdrugbank.com This effect is achieved through multiple pathways, including:

Inhibition of Calcium Influx: Alverine citrate works by inhibiting the influx of calcium into smooth muscle cells, which is essential for muscle contraction. patsnap.compatsnap.com By blocking voltage-gated calcium channels, it reduces the excitability of these cells and alleviates spasms. patsnap.com

Modulation of Serotonin (B10506) Receptors: The compound has been shown to interact with serotonin receptors in the gut, which play a role in regulating intestinal motility and sensation. patsnap.com

5-HT1A Antagonism: Alverine also acts as a 5-HT1A antagonist, which can reduce rectal hypersensitivity, a common feature in conditions like IBS. wikipedia.org

Research on alverine primarily focuses on its efficacy in managing symptoms of functional gastrointestinal disorders, such as irritable bowel syndrome and diverticular disease. wikipedia.orgpatsnap.com Studies have explored its paradoxical effects on smooth muscle contractility, noting its ability to increase spontaneous contractions while suppressing those evoked by certain stimuli. nih.gov

The deuteration of alverine to form Alverine-d5 Citrate is primarily driven by the need for a stable, isotopically labeled internal standard for use in bioanalytical studies. In pharmacokinetic research, the accurate quantification of a drug and its metabolites in biological matrices (like plasma or urine) is essential.

Stable isotope-labeled compounds are ideal internal standards for mass spectrometry-based assays because they have nearly identical chemical and physical properties to the unlabeled drug (the analyte). researchgate.netacs.org This ensures that they behave similarly during sample preparation, chromatography, and ionization, but can be distinguished from the analyte by their difference in mass.

The key reasons for using this compound in scientific inquiry include:

Improved Analytical Accuracy: By co-eluting with the unlabeled alverine during chromatographic separation and having similar ionization efficiency, this compound allows for more precise and accurate quantification of the parent drug, correcting for any variability in the analytical process.

Metabolite Identification: Deuterium-labeled compounds can be used as tracers to help identify and quantify the metabolites of a drug. clearsynth.comresearchgate.net

Pharmacokinetic Studies: The use of a stable-labeled internal standard is crucial for accurately determining the pharmacokinetic parameters of alverine, such as its absorption, distribution, metabolism, and excretion. nih.govresearchgate.net

In essence, this compound serves as a critical analytical tool that enables researchers to conduct robust and reliable studies on the pharmacology and pharmacokinetics of alverine.

Theoretical Framework of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

The fundamental principle behind using a SIL internal standard is that it behaves nearly identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. wuxiapptec.comacanthusresearch.com This co-eluting, chemically analogous compound allows for the correction of various experimental inconsistencies that can otherwise compromise the accuracy of quantification. wuxiapptec.com

Mitigation of Matrix Effects in Mass Spectrometry

Biological matrices, such as plasma and urine, are inherently complex, containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.comrsc.org This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte's concentration. chromatographyonline.comannlabmed.org

A SIL internal standard, like this compound, co-elutes with the unlabeled analyte (alverine) and experiences the same degree of ion suppression or enhancement. wuxiapptec.comannlabmed.org By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized. wuxiapptec.comannlabmed.org This ensures that the quantitative data remains accurate and reliable, even in the presence of significant matrix interference. lgcstandards.comresearchgate.net The use of a SIL internal standard is widely recognized as the most effective method to compensate for matrix effects in LC-MS analysis. chromatographyonline.comresearchgate.net

Correction for Extraction Recovery and Ionization Variability

During sample preparation, which often involves steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some loss of the analyte is inevitable. wuxiapptec.comrsc.org The recovery of the analyte from the biological matrix can vary between samples due to minor differences in experimental conditions. nih.gov Similarly, the efficiency of the ionization process in the mass spectrometer can fluctuate over time. scispace.com

By adding a known amount of the SIL internal standard to the sample at the very beginning of the workflow, it undergoes the same extraction and ionization processes as the native analyte. lgcstandards.com Any losses or variations in ionization efficiency will affect both the analyte and the internal standard proportionally. wuxiapptec.comannlabmed.org Consequently, the ratio of their signals remains constant, providing a corrected and accurate measure of the analyte's concentration. annlabmed.org This ability to correct for both extraction recovery and ionization variability is a key advantage of using SIL internal standards like this compound. nih.govscispace.com

Development and Rigorous Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of a robust and reliable LC-MS/MS assay for the quantification of alverine using this compound as an internal standard requires careful optimization of several key parameters. researchgate.netnih.gov This process ensures the method is sensitive, specific, accurate, and reproducible. frontiersin.orgijpsonline.com

Optimization of Sample Preparation Protocols (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

The initial step in the bioanalytical workflow is the extraction of the analyte from the complex biological matrix. rsc.org The goal is to remove interfering substances while maximizing the recovery of the analyte. nih.gov For the analysis of alverine and its metabolites, solid-phase extraction (SPE) has been shown to be an effective technique. researchgate.netnih.gov

In a validated method for alverine and its metabolite, para-hydroxy alverine (PHA), in human plasma, Phenomenex Strata-X cartridges were utilized for SPE, with Alverine-d5 serving as the internal standard. researchgate.netnih.gov The mean recovery for alverine and PHA was reported to be 80.59% and 81.26%, respectively, demonstrating the efficiency of the extraction protocol. nih.gov Another study also employed SPE for the extraction of alverine and its metabolite, highlighting its utility in sample clean-up. researchgate.net The choice of extraction method is critical for minimizing matrix effects and ensuring high recovery. rsc.org

Table 1: Example of Solid-Phase Extraction Protocol for Alverine

| Step | Reagent/Condition | Purpose |

| Conditioning | Methanol followed by Water | To activate the sorbent material in the SPE cartridge. |

| Loading | Plasma sample containing alverine and this compound | To bind the analytes to the sorbent. |

| Washing | Aqueous solution (e.g., 5% Methanol in water) | To remove hydrophilic interferences. |

| Washing | Organic solvent (e.g., Acetonitrile) | To remove lipophilic interferences. |

| Elution | Elution solvent (e.g., Methanol with formic acid) | To desorb the analytes from the sorbent. |

| Evaporation & Reconstitution | Nitrogen stream and Mobile phase | To concentrate the sample and prepare it for injection. |

This table represents a generalized SPE protocol and specific conditions may vary based on the exact method.

Elucidation of Chromatographic Separation Conditions (e.g., Column Chemistry, Mobile Phase Composition)

Effective chromatographic separation is crucial for resolving the analyte from other endogenous components and ensuring that it co-elutes with its SIL internal standard. lcms.czchromatographyonline.com This is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) column. nih.gov

For the analysis of alverine, a Symmetry Shield RP18 column (150 mm × 3.9 mm, 5 µm) has been successfully used. researchgate.netnih.gov The mobile phase, a mixture of acetonitrile (B52724) and an aqueous buffer like 10 mM ammonium (B1175870) formate (B1220265), is optimized to achieve good peak shape and resolution. researchgate.netnih.gov A typical mobile phase composition is acetonitrile and 10 mM ammonium formate in a 65:35 (v/v) ratio. researchgate.netnih.gov The flow rate and column temperature are also critical parameters that are optimized to ensure a robust and efficient separation. nih.gov

Table 2: Chromatographic Conditions for Alverine Analysis

| Parameter | Condition |

| Column | Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) researchgate.netnih.gov |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate (65:35, v/v) researchgate.netnih.gov |

| Flow Rate | 0.9 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 5.0 µL nih.gov |

Selection of Mass Spectrometric Parameters (e.g., Electrospray Ionization, Multiple Reaction Monitoring Transitions)

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalytical assays. eag.comsynthinkchemicals.com Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of basic compounds like alverine. nih.gov

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring a specific product ion for each. eag.comfda.gov This highly specific detection method significantly reduces background noise and enhances the signal-to-noise ratio. eag.com For alverine, the precursor ion [M+H]⁺ is at m/z 282.3, which fragments to a product ion at m/z 91.0. nih.gov For the internal standard, Alverine-d5, the precursor ion is at m/z 287.3, which also fragments to a product ion at m/z 91.0. nih.gov

Table 3: Mass Spectrometric Parameters for Alverine and Alverine-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Alverine | 282.3 nih.gov | 91.0 nih.gov | Positive ESI nih.gov |

| Alverine-d5 | 287.3 nih.gov | 91.0 nih.gov | Positive ESI nih.gov |

The development and validation of such LC-MS/MS methods are conducted in accordance with regulatory guidelines to ensure the reliability of the data for applications such as pharmacokinetic studies. frontiersin.orgijpsonline.com The use of this compound as a stable isotope-labeled internal standard is integral to achieving the high standards of accuracy and precision required in modern bioanalysis. nih.gov

Comprehensive Method Validation According to Regulatory Guidelines (e.g., Accuracy, Precision, Selectivity, Linearity, Recovery)

The validation of a bioanalytical method is fundamental to ensure its reliability, accuracy, and reproducibility for the quantification of drugs and their metabolites in biological matrices. labmanager.comgmp-compliance.org Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the core parameters for method validation. labmanager.comjournalforclinicalstudies.combohrium.com These parameters include accuracy, precision, selectivity, sensitivity, linearity, and recovery. journalforclinicalstudies.com this compound, as a stable isotope-labeled internal standard (IS), plays a crucial role in developing robust and validated bioanalytical methods for the quantification of alverine and its metabolites, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comnih.govnih.gov The use of a stable isotope-labeled IS like this compound is ideal as it shares near-identical physicochemical properties with the analyte, ensuring accuracy and precision during sample preparation and analysis. vivanls.com

Research has demonstrated the successful validation of highly sensitive and selective LC-MS/MS methods for the simultaneous determination of alverine (ALV) and its active metabolite, para-hydroxy alverine (PHA), in human plasma, using this compound as the internal standard. nih.govnih.govresearchgate.net These validations are performed in accordance with international regulatory standards to support pharmacokinetic and bioequivalence studies. nih.govfda.gov

Key validation parameters from a representative study are summarized below:

Selectivity: The method demonstrates high selectivity, with no significant interference observed from endogenous plasma components at the retention times of the analytes and the internal standard.

Linearity: The standard calibration curves were consistently linear over the specified concentration ranges for both alverine and its metabolite. researchgate.net One study established a linear range of 15.0–15,000 pg/mL for alverine and 30.0–15,000 pg/mL for para-hydroxy alverine. nih.gov Another reported excellent linearity from 0.060 to 10.051 ng/mL for alverine and 0.059 to 10.017 ng/mL for para-hydroxy alverine, with a correlation coefficient (r) of ≥ 0.990. researchgate.netresearchgate.net

Accuracy and Precision: The methods consistently show high accuracy and precision. Intra-day and inter-day precision, measured as the coefficient of variation (% CV), was found to be between 0.48% and 4.15% for both analytes. nih.gov The accuracy ranged from 94.00% to 96.00%. nih.gov In another validation, inter-run and intra-run precision values were within 6.3% and 3.7% for alverine, and 6.3% and 3.2% for its metabolite at the lower limit of quantification (LOQ). researchgate.netsigmaaldrich.com The intra-run accuracy, in terms of percent relative error (% RE), was within -7.0% to -0.1% for alverine and -8.1% to -1.7% for para-hydroxy alverine. researchgate.netsigmaaldrich.com

Matrix Effect: The matrix effect, normalized using the internal standard, was found to be minimal, with the IS-normalized matrix factor ranging from 0.982 to 1.009 for both analytes, indicating that ionization suppression or enhancement from plasma components was negligible. nih.gov

Table 1: Summary of Method Validation Parameters for Alverine and Para-Hydroxy Alverine using this compound IS

| Validation Parameter | Alverine (ALV) | Para-Hydroxy Alverine (PHA) | Reference |

|---|---|---|---|

| Linearity Range | 15.0–15,000 pg/mL | 30.0–15,000 pg/mL | nih.govnih.gov |

| Inter-day Precision (% CV) | <4.15% | <4.15% | nih.gov |

| Intra-day Precision (% CV) | <4.15% | <4.15% | nih.gov |

| Inter-day Accuracy | 94.00% - 96.00% | 94.00% - 96.00% | nih.gov |

| Intra-day Accuracy | 94.00% - 96.00% | 94.00% - 96.00% | nih.gov |

| Mean Recovery | 80.59% | 81.26% | nih.gov |

| IS-Normalized Matrix Factor | 0.982 – 1.009 | 0.982 – 1.009 | nih.gov |

Application of this compound in Quantitative Bioanalysis of Alverine and its Metabolites

Following oral administration, alverine is rapidly metabolized into its primary active metabolite, para-hydroxy alverine (PHA), and other secondary metabolites. medicines.org.ukhpra.iehpra.ie Due to the very low plasma concentrations of the parent drug and its metabolites, highly sensitive and selective analytical methods are essential for accurate pharmacokinetic assessment. researchgate.netresearchgate.net this compound is the internal standard of choice in LC-MS/MS methods developed for the simultaneous quantification of alverine and its key metabolites in human plasma. nih.govnih.gov

Validated methods using this compound have been successfully applied to pharmacokinetic and bioequivalence studies in healthy volunteers. nih.govresearchgate.netresearchgate.net These studies require robust analytical procedures to generate reliable data on drug absorption, distribution, metabolism, and excretion. For instance, a validated LC-MS/MS method was used to analyze plasma samples from a bioequivalence study involving 52 healthy subjects who received a 120 mg dose of alverine citrate. nih.gov The method's reproducibility was further confirmed by the reanalysis of incurred subject samples. nih.gov

In addition to the primary active metabolite, para-hydroxy alverine, other metabolites such as N-desethyl alverine and 4-hydroxy alverine glucuronide have been identified. nih.govresearchgate.net A validated analytical method was developed for the simultaneous quantification of the alverine parent drug, 4-hydroxy alverine, and N-desethyl alverine, which also utilized d5-alverine as an internal standard. nih.gov Such comprehensive analytical methods are crucial for understanding the complete metabolic profile of alverine, which studies have shown is subject to high pharmacokinetic variability. nih.govresearchgate.net Research indicates that the parent alverine accounts for only a small fraction (around 3%) of the circulating drug-related moieties, while its hydroxylated metabolite (free and conjugated) accounts for the vast majority (around 94%). nih.govresearchgate.net

The application of this compound as an internal standard ensures that variations during sample processing and instrumental analysis are compensated for, leading to the high-quality data necessary for regulatory submissions and clinical research. veeprho.comvivanls.com

Table 2: Application in Quantitative Bioanalysis of Alverine and its Metabolites

| Analyte | Internal Standard | Application | Quantification Range | Reference |

|---|---|---|---|---|

| Alverine (ALV) | This compound | Bioequivalence Study | 15.0–15,000 pg/mL | nih.govnih.gov |

| Para-Hydroxy Alverine (PHA) | This compound | Bioequivalence Study | 30.0–15,000 pg/mL | nih.govnih.gov |

| N-desethyl alverine | d5-alverine | Pharmacokinetic Study | Data Not Specified | nih.gov |

| 4-hydroxy alverine glucuronide | (Not specified for this metabolite) | Pharmacokinetic Study | Data Not Specified | nih.govresearchgate.net |

Fundamental Principles of Kinetic Isotope Effects (KIE) in Chemical and Biological Transformations

Kinetic isotope effects (KIEs) describe the change in reaction rates when an atom in a molecule is substituted with one of its isotopes. This phenomenon is rooted in the differences in vibrational zero-point energies between isotopologues. The substitution of deuterium (D) for protium (B1232500) (H) is particularly significant due to the approximate doubling of the atomic mass, leading to more pronounced effects compared to heavier isotopes wikipedia.orglibretexts.org. KIEs are crucial for elucidating reaction mechanisms by providing insights into the rate-limiting steps and transition state structures of chemical and biological transformations jmest.orgresearchgate.net.

Theoretical Basis of Primary and Secondary Deuterium Isotope Effects

The theoretical basis of KIEs lies in the differences in vibrational frequencies of chemical bonds involving isotopes. The C-D bond is stronger and has a lower zero-point energy compared to the C-H bond mmcmodinagar.ac.innih.gov.

Primary Kinetic Isotope Effects (PKIEs): PKIEs occur when a bond to the isotopically labeled atom is directly involved in the bond-breaking or bond-forming process during the rate-determining step of a reaction wikipedia.orgmmcmodinagar.ac.in. For deuterium, PKIEs are typically observed as a "normal" effect (kH/kD > 1), indicating that the reaction proceeds faster with the lighter isotope. The theoretical maximum for primary deuterium KIEs is around 7 at room temperature, though observed values can vary mmcmodinagar.ac.inosti.gov. A PKIE provides strong evidence that the bond to the substituted hydrogen atom is cleaved in the rate-limiting step mmcmodinagar.ac.in.

Secondary Kinetic Isotope Effects (SKIEs): SKIEs arise when the isotopically labeled atom is not directly participating in bond cleavage or formation but is located at an adjacent position (e.g., α or β) to the reaction center wikipedia.orgmmcmodinagar.ac.inresearchgate.net. These effects are generally smaller than PKIEs and are influenced by changes in hybridization or hyperconjugation at the reaction site wikipedia.orgmmcmodinagar.ac.in. SKIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and are sensitive to changes in hybridization, such as from sp3 to sp2 wikipedia.orgnih.gov. They are valuable for probing transition state structures and distinguishing between reaction pathways wikipedia.orgnih.gov.

Experimental Determination of Isotope Effects in Enzyme-Catalyzed Reactions

The experimental determination of KIEs in enzyme-catalyzed reactions is critical for understanding biological mechanisms. Several methods are employed, including non-competitive (direct comparison), competitive, and equilibrium perturbation approaches nih.gov.

Non-competitive methods: These methods allow for the determination of KIEs on V (maximum velocity) and V/K (ratio of maximum velocity to Michaelis constant) nih.gov. They are generally sensitive to large isotope effects, such as primary H/D effects nih.gov.

Competitive methods: These methods involve comparing the rates of reaction for isotopically labeled and unlabeled substrates under the same conditions, often using intramolecular or intermolecular competition nih.gov.

Equilibrium perturbation methods: These techniques can provide information about isotope effects at equilibrium, which can complement kinetic data nih.gov.

Modern computational methods, such as density functional theory (DFT) and transition path sampling (TPS), are increasingly used to calculate theoretical KIEs, which can then be compared with experimental data to validate mechanistic hypotheses nih.govresearchgate.net.

Impact of Deuteration on Drug Metabolism Pathways and Rates

Deuteration of drug molecules can significantly alter their metabolic fate, primarily by influencing the rate of C-H bond cleavage, which is often a rate-limiting step in drug metabolism juniperpublishers.comscispace.comamber-bridge.comnih.govresearchgate.netresearchgate.net. The stronger C-D bond compared to the C-H bond makes it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes juniperpublishers.comamber-bridge.comnih.govresearchgate.netbioscientia.de.

Modulation of Cytochrome P450 Enzyme Activity by Deuterium Substitution

Cytochrome P450 enzymes are central to the metabolism of many drugs, often involving the oxidative cleavage of C-H bonds nih.govjuniperpublishers.comamber-bridge.combioscientia.denih.gov. When deuterium atoms are strategically placed at sites susceptible to CYP-mediated oxidation, the C-D bond cleavage is slower than C-H bond cleavage, leading to a primary kinetic isotope effect juniperpublishers.comamber-bridge.combioscientia.denih.gov. This reduction in the rate of metabolism can result in:

Prolonged Biological Half-life: The time it takes for the drug concentration in the body to reduce by half is increased juniperpublishers.comnih.govresearchgate.net.

Altered Metabolite Ratios: The relative amounts of different metabolites formed can change, even if the metabolites themselves are chemically identical except for the deuterium label juniperpublishers.combioscientia.de.

Reduced Formation of Toxic Metabolites: Deuteration can sometimes shift metabolism away from pathways that produce harmful byproducts juniperpublishers.comamber-bridge.combioscientia.de.

However, the effect of deuteration on CYP450 activity is not always predictable and can vary depending on the specific drug, the position of deuteration, and the particular CYP isoform involved juniperpublishers.comamber-bridge.comresearchgate.net.

Phenomenon of "Metabolic Switching" Due to Deuteration

"Metabolic switching" refers to the phenomenon where deuteration alters the preferred metabolic pathway of a drug nih.govbioscientia.denih.gov. This can occur when a drug is metabolized by multiple pathways, and the deuteration at a specific site slows down one pathway, leading to increased flux through an alternative, often slower, metabolic route nih.govbioscientia.denih.gov. This switching can have several implications:

Altered Pharmacokinetic Profiles: Changes in the dominant metabolic pathways directly affect the drug's absorption, distribution, metabolism, and excretion (ADME) properties researchgate.netresearchgate.net.

Reduced Toxicity: If the alternative pathway leads to less toxic metabolites or bypasses the formation of reactive intermediates, metabolic switching can improve the safety profile of the drug juniperpublishers.comamber-bridge.combioscientia.de.

Modified Efficacy: Changes in drug exposure and metabolite profiles can influence the therapeutic efficacy juniperpublishers.comamber-bridge.com.

For instance, deuteration of a drug metabolized by CYP2D6 might reduce inhibition of this enzyme, leading to faster clearance, as observed in some cases bioscientia.de. Conversely, deuteration might slow down metabolism by one CYP enzyme, leading to increased exposure and potentially altered interactions with other enzymes or pathways juniperpublishers.comamber-bridge.comresearchgate.net.

Deuterium as a Mechanistic Probe in Biotransformation Studies

Deuterium-labeled compounds, such as this compound, are invaluable mechanistic probes in biotransformation studies researchgate.netsmolecule.com. Their utility stems from the ability to track the fate of the molecule through metabolic pathways and to elucidate the specific steps involved in enzymatic reactions.

Tracking Metabolic Pathways: The stable isotope label allows for precise tracking of the drug and its metabolites using techniques like mass spectrometry researchgate.netsmolecule.comveeprho.com. This helps in identifying the enzymes responsible for metabolism and the sequence of metabolic transformations.

Elucidating Reaction Mechanisms: By measuring KIEs, researchers can determine whether C-H bond cleavage is rate-limiting in a particular metabolic step, providing direct evidence for the involvement of specific enzymatic mechanisms jmest.orgnih.govbioscientia.denih.govresearchgate.net. For example, observing a significant primary deuterium KIE in the metabolism of a compound by CYP enzymes would strongly suggest that hydrogen abstraction is a rate-determining step in that process nih.gov.

Investigating Drug Interactions: Deuterated compounds can be used to study how other substances affect drug metabolism, by serving as internal standards or by observing changes in their metabolic profiles in the presence of interacting agents researchgate.netsmolecule.comveeprho.commedchemexpress.com.

This compound, with its deuterium atoms, can be used to investigate the metabolic pathways of alverine, potentially revealing insights into how alverine is processed by enzymes like cytochrome P450, and how deuterium substitution might alter these processes.

Investigation of Isotope Effects and Metabolic Insights Utilizing Deuterated Alverine

Alverine citrate is a well-established antispasmodic agent used to alleviate symptoms associated with gastrointestinal disorders like irritable bowel syndrome (IBS) and primary dysmenorrhea drugbank.comfrontiersin.orgpatient.info. Its mechanism of action involves direct relaxation of smooth muscles in the alimentary tract and uterus drugbank.comfrontiersin.org. While its clinical efficacy is recognized, detailed understanding of its pharmacokinetics and metabolism has been limited. The development and application of deuterated analogs, such as this compound, offer advanced tools for in-depth investigation into these areas, particularly within preclinical research settings.

Deuterium labeling, the replacement of hydrogen atoms with their heavier isotope, deuterium (D), is a powerful technique in pharmaceutical research. This substitution can subtly alter a molecule's physicochemical properties and, crucially, its metabolic fate due to the kinetic isotope effect (KIE) acs.orginformaticsjournals.co.inresearchgate.netportico.org. The C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes that involve the cleavage of this bond, such as oxidative metabolism by cytochrome P450 enzymes acs.orginformaticsjournals.co.injuniperpublishers.com. This can lead to altered pharmacokinetic profiles, including increased metabolic stability and longer half-lives informaticsjournals.co.innih.govwikipedia.org.

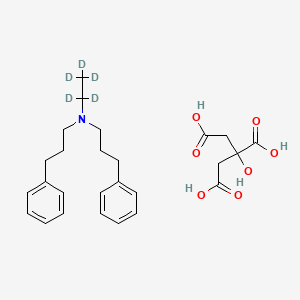

Structure

2D Structure

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHCACJBKCOBTJ-LUIAAVAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215327-00-6 | |

| Record name | 2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Role of Isotope Effects in Pharmacokinetic Studies

The primary impact of deuterium (B1214612) substitution on pharmacokinetics stems from the kinetic isotope effect (KIE) acs.orginformaticsjournals.co.inresearchgate.netportico.org. When the rate-limiting step in a metabolic pathway involves the cleavage of a C-H bond, replacing hydrogen with deuterium can significantly slow down this process. This phenomenon, known as the primary kinetic isotope effect, can lead to:

Altered Metabolic Rates: Deuteration at a metabolically labile site can reduce the rate of enzymatic transformation, potentially prolonging the drug's presence in the body informaticsjournals.co.innih.govwikipedia.org.

Metabolic Pathway Modification: In some instances, deuterium substitution can redirect metabolism to alternative pathways, potentially reducing the formation of undesirable or toxic metabolites juniperpublishers.comnih.gov.

Enhanced Bioavailability and Half-Life: By slowing down clearance, deuteration can lead to increased systemic exposure and a longer biological half-life, potentially allowing for reduced dosing frequency informaticsjournals.co.inwikipedia.org.

These effects are not universally predictable and depend on the specific molecule, the position of deuteration, and the enzymes involved in its metabolism juniperpublishers.com.

Alverine D5 Citrate: a Tool for Metabolic Profiling

Alverine-d5 Citrate (B86180), a deuterated analog of alverine (B1665750) citrate, is specifically synthesized to incorporate five deuterium (B1214612) atoms into the alverine molecule smolecule.comveeprho.commedchemexpress.com. This precise labeling makes it an invaluable tool for tracing metabolic pathways and understanding the biotransformation of alverine in biological systems.

Metabolic Pathway Elucidation: By administering Alverine-d5 Citrate alongside unlabeled alverine in preclinical models, researchers can track the fate of the deuterated compound. This allows for the identification and characterization of metabolites, distinguishing them from endogenous compounds or those derived from the unlabeled drug. Studies have shown that alverine is extensively metabolized, with the parent compound accounting for only a small fraction of circulating moieties, largely being converted to 4-hydroxy alverine frontiersin.orgnih.gov. This compound can help elucidate the specific enzymes and pathways involved in these transformations.

Quantitative Analysis: this compound serves as an ideal internal standard (IS) in quantitative bioanalytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS) smolecule.comveeprho.comaptochem.comwuxiapptec.comscioninstruments.comacanthusresearch.comclearsynth.comresearchgate.netresearchgate.net. Its near-identical chemical and physical properties to unlabeled alverine ensure consistent recovery during sample preparation and similar ionization efficiency in mass spectrometry. The mass difference introduced by deuterium allows for clear differentiation, enabling precise and accurate quantification of alverine in biological matrices like plasma smolecule.comveeprho.comaptochem.comwuxiapptec.comscioninstruments.comacanthusresearch.comclearsynth.comresearchgate.netresearchgate.net.

Implications of Deuterium Substitution for Pharmacokinetic Research in Preclinical Systems

The use of Alverine-d5 Citrate (B86180) in preclinical research offers significant advantages for understanding the pharmacokinetics (PK) and metabolism of alverine (B1665750).

Enhancing Quantitative Bioanalysis

Alverine-d5 Citrate is a critical tool for the accurate and precise quantification of alverine in biological samples obtained from preclinical studies. In LC-MS/MS analysis, stable isotope-labeled internal standards like this compound are preferred because they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement aptochem.comwuxiapptec.comscioninstruments.comacanthusresearch.com. This leads to more robust and reliable assays.

Minimizing Matrix Effects: Complex biological matrices can cause ionization suppression or enhancement, leading to inaccurate quantification. This compound, by behaving identically to unlabeled alverine during sample preparation and chromatographic separation, effectively corrects for these matrix effects aptochem.comwuxiapptec.comacanthusresearch.com. Studies have demonstrated that matrix factors for alverine/d5-alverine pairs are close to one, indicating minimal ionization suppression nih.govfrontiersin.org.

Improving Assay Precision and Sensitivity: The use of this compound as an internal standard ensures that variations in sample handling, extraction efficiency, and instrument response are accounted for. This results in improved assay precision and allows for lower limits of quantification, essential for detecting low concentrations of alverine and its metabolites in preclinical samples aptochem.comwuxiapptec.comscioninstruments.comclearsynth.com.

Investigating Absorption, Distribution, Metabolism, and Excretion (ADME)

Deuterium-labeled compounds are instrumental in characterizing the complete ADME profile of a drug in preclinical models.

ADME Profiling: this compound can be administered to preclinical species (e.g., rodents) to study the absorption, distribution, metabolism, and excretion of alverine. By tracking the deuterated compound, researchers can gain insights into how alverine is absorbed from the gastrointestinal tract, distributed to various tissues, metabolized, and eliminated. This aids in building comprehensive pharmacokinetic models.

Metabolic Clearance and Distribution Studies: While the primary goal of using deuterated standards is often quantification, direct comparison of the PK profiles of deuterated versus non-deuterated alverine (if available and administered separately) could reveal subtle differences in clearance or distribution due to the isotope effect, though this is less common when the deuterated compound is used solely as an internal standard. The primary application here is to accurately measure the unlabeled alverine's ADME.

Metabolic Stability and Pathway Elucidation

This compound is crucial for understanding the metabolic fate of alverine.

Identifying Metabolites: As mentioned, this compound acts as a tracer. By analyzing samples for both alverine and its deuterated counterpart, researchers can identify and quantify metabolites, such as 4-hydroxy alverine and N-desethyl alverine frontiersin.orgnih.gov. The presence of deuterium (B1214612) in these metabolites confirms their origin from the administered this compound.

Comparing Metabolic Stability: Although not always the primary use, if studies were designed to compare the in vitro or in vivo stability of this compound directly against unlabeled alverine, it could highlight any significant deuterium kinetic isotope effects on specific metabolic pathways. For instance, if a particular metabolic step is rate-limiting and involves C-D bond cleavage, this compound might exhibit slower metabolism at that specific site compared to unlabeled alverine.

Preclinical Model Applications

The application of this compound is primarily within controlled laboratory settings using preclinical models.

In Vitro Studies: this compound can be used in in vitro assays involving liver microsomes, hepatocytes, or recombinant enzymes to study alverine's metabolism. This helps in identifying the specific enzymes responsible for its biotransformation.

In Vivo Studies: In animal models (e.g., rats, mice), this compound is administered, and biological samples (plasma, urine, feces) are collected at various time points. These samples are then analyzed using LC-MS/MS to quantify alverine and its metabolites, with this compound serving as the internal standard to ensure accuracy and precision. A study utilizing Alverine-d5 as an internal standard for LC-MS/MS analysis of alverine and its metabolites in human plasma has been reported, demonstrating its utility in pharmacokinetic profiling researchgate.netresearchgate.net.

Emerging Research Frontiers and Scholarly Perspectives on Deuterated Compounds

Strategic Development of Next-Generation Deuterated Therapeutics

The development of deuterated compounds as next-generation therapeutics is a strategic endeavor aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of established drugs. informaticsjournals.co.inscispace.comclearsynthdiscovery.com By replacing hydrogen atoms with deuterium (B1214612) at specific metabolically vulnerable sites, the rate of enzymatic degradation can be significantly reduced. juniperpublishers.combioscientia.de This is due to the carbon-deuterium (C-D) bond being stronger and more resistant to cleavage than the carbon-hydrogen (C-H) bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). informaticsjournals.co.intandfonline.com

The primary goals of this strategic deuteration include:

Prolonged Half-life: By slowing metabolism, the drug remains in the body for a longer period, potentially leading to less frequent dosing. informaticsjournals.co.inbioscientia.de

Reduced Metabolic Switching: Deuteration can prevent the formation of undesirable or toxic metabolites by blocking certain metabolic pathways. juniperpublishers.combioscientia.de

Improved Safety and Efficacy: A more predictable metabolic profile can lead to enhanced safety and therapeutic efficacy. clearsynthdiscovery.comwiseguyreports.com

The application of this strategy is not merely theoretical; it has led to the development and regulatory approval of deuterated drugs. researchgate.netpharmafocusasia.com For instance, deutetrabenazine, a deuterated version of tetrabenazine, has been approved for the treatment of chorea associated with Huntington's disease. researchgate.net This success underscores the potential of deuteration as a viable drug development strategy. Furthermore, the development of deuterated compounds can offer new patent opportunities for pharmaceutical companies, extending the life cycle of existing drugs. clearsynthdiscovery.com

A notable strategy in this field is Deuterium-Enabled Chiral Switching (DECS). This approach utilizes deuterium to stabilize a preferred, active enantiomer of a racemic drug, potentially leading to a new molecular entity with improved efficacy and safety. drug-dev.comsalariuspharma.com

The development of deuterated compounds is a rapidly growing area of research, with a focus on both improving existing drugs and designing new ones with deuteration in mind from the outset. pharmafocusasia.com

Advancements in Analytical Technologies for Deuterated Compound Analysis

The analysis of deuterated compounds like Alverine-d5 Citrate (B86180) necessitates sophisticated analytical techniques capable of differentiating and quantifying isotopically labeled molecules. assumption.edusmolecule.combioscientia.dewikipedia.orglabinsights.nl Key advancements in this area are centered around mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pharmafocusasia.comdrug-dev.comsalariuspharma.comresearchgate.net

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of deuterated compounds in biological matrices. researchgate.netnih.gov In the context of alverine (B1665750), LC-MS/MS methods have been developed for the simultaneous determination of alverine and its metabolites in human plasma. researchgate.netnih.govresearchgate.net Deuterated internal standards, such as Alverine-d5, are crucial in these assays to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. researchgate.netnih.gov The mass difference between the deuterated standard and the non-deuterated analyte allows for their distinct detection and quantification. researchgate.net

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that provides insights into protein structure, dynamics, and interactions by monitoring the exchange of backbone amide protons with deuterium. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the structural elucidation and confirmation of deuteration in a molecule. labinsights.nlansto.gov.au

Proton (¹H) NMR: The absence of signals at specific chemical shifts in the ¹H NMR spectrum of a deuterated compound, when compared to its non-deuterated counterpart, confirms the successful incorporation of deuterium.

Deuterium (²H) NMR: This technique directly detects the deuterium nuclei, providing a definitive signature of deuteration. wikipedia.org It is particularly useful for determining the level of deuterium enrichment. sigmaaldrich.com

The use of deuterated solvents is standard practice in NMR to avoid interference from solvent protons. labinsights.nltutorchase.comsavemyexams.com Common deuterated solvents include chloroform-d (B32938) (CDCl₃) and deuterium oxide (D₂O). labinsights.nl

| Analytical Technique | Application in Deuterated Compound Analysis | Key Advantages |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of deuterated compounds and their metabolites in biological samples. researchgate.netnih.gov | High sensitivity, selectivity, and suitability for complex matrices. researchgate.net |

| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Studying protein conformation and dynamics. acs.org | Provides information on higher-order structure and interaction sites. acs.org |

| Proton (¹H) NMR Spectroscopy | Verification of deuterium incorporation by observing the disappearance of proton signals. | Readily available and provides clear evidence of deuteration. |

| Deuterium (²H) NMR Spectroscopy | Direct detection of deuterium atoms and determination of isotopic enrichment. wikipedia.orgsigmaaldrich.com | Unambiguous confirmation of deuteration and its location. wikipedia.org |

Computational Chemistry and Molecular Modeling for Deuterium Isotope Effect Prediction

Computational chemistry and molecular modeling are increasingly vital tools for predicting and understanding the deuterium kinetic isotope effect (KIE). wiseguyreports.com These methods allow researchers to theoretically evaluate the impact of deuteration on a molecule's metabolic stability before undertaking complex and costly synthetic work.

By employing quantum chemical methods, such as Density Functional Theory (DFT), it is possible to model the transition states of metabolic reactions. rsc.org These models can calculate the energy barriers for the cleavage of C-H versus C-D bonds, thereby predicting the magnitude of the KIE. This information is crucial for identifying the optimal positions for deuterium substitution to achieve the desired therapeutic effect.

Molecular modeling studies have been used to investigate the interactions of deuterated and non-deuterated compounds with stationary phases in chromatography, providing insights into the separation mechanisms. oup.comresearchgate.net For example, molecular mechanics calculations have been used to estimate the binding energies of deuterated and non-deuterated analytes, which correspond to their retention behavior in liquid chromatography. oup.comresearchgate.net

The predictive power of these computational models is continually improving, offering a more rational and efficient approach to the design of deuterated drugs. acs.org

Novel Synthetic Methodologies for Site-Specific Deuterium Labeling

The synthesis of deuterated compounds with high isotopic purity and precise deuterium placement is a significant challenge in medicinal chemistry. researchgate.net Traditional methods often involve the use of expensive deuterated reagents and may lack site-selectivity. juniperpublishers.com Consequently, there is a strong focus on developing novel and efficient synthetic methodologies for site-specific deuterium labeling.

Recent advancements in this area include:

Catalytic Hydrogen Isotope Exchange: This method utilizes transition-metal catalysts, such as iridium or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O. nih.govresearchgate.net These methods can offer high selectivity for specific C-H bonds.

Organocatalytic Deuteration: The use of small organic molecules as catalysts for deuteration is a growing area of interest. nih.gov These methods can provide site-selective deuteration under mild reaction conditions.

Flow Synthesis Systems: The development of continuous flow synthesis systems for deuteration offers several advantages, including improved safety, efficiency, and scalability. bionauts.jp These systems can use readily available deuterium sources like D₂O and operate at ambient temperature and pressure. bionauts.jp

Reductive Deuteration: This approach involves the use of reducing agents in the presence of a deuterium source to introduce deuterium into a molecule. thieme-connect.com For example, a two-step approach has been developed for the synthesis of deuterated polymers involving the site-selective introduction of deuterium into diol monomers. thieme-connect.com

Multicomponent Reactions (MCRs): MCRs offer a rapid way to generate libraries of deuterated molecules from deuterated building blocks, which is valuable for drug discovery. beilstein-journals.org

Q & A

Q. What experimental design considerations are critical for studying Alverine-d5 Citrate's pharmacokinetics in preclinical models?

To evaluate absorption, distribution, metabolism, and excretion (ADME), researchers should:

- Select appropriate models : Use in vitro assays (e.g., Caco-2 cell monolayers) to assess intestinal permeability and in vivo rodent models for bioavailability studies .

- Control for isotopic effects : Ensure deuterium substitution (d5) does not alter metabolic stability compared to non-deuterated Alverine Citrate.

- Define endpoints : Measure plasma concentrations via LC-MS/MS, focusing on deuterium retention in metabolites to track isotopic labeling efficacy .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

- Storage : Refrigerate at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Handling : Avoid dust formation by working in fume hoods with PPE (gloves, goggles) to minimize dermal/ocular exposure .

- Documentation : Record batch-specific stability data (e.g., NMR purity, deuterium enrichment) to validate reagent consistency .

Q. What analytical methods are recommended for characterizing this compound's structural integrity?

- Quantitative NMR (qNMR) : Verify deuterium incorporation ratios and isotopic purity .

- Mass spectrometry (MS) : Use high-resolution MS to distinguish isotopic patterns and confirm molecular ion clusters .

- Chromatography : Pair HPLC with UV/fluorescence detection to assess chemical stability under varying pH/temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in citrate-mediated drug absorption mechanisms across studies?

Conflicting data on citrate’s role in enhancing gastrointestinal absorption (e.g., aluminum citrate vs. This compound) require:

- Comparative studies : Replicate in situ intestinal perfusion assays (e.g., rat duodenum models) to test whether this compound enhances permeability via paracellular routes .

- Mechanistic validation : Use tight junction inhibitors (e.g., chelators) to determine if absorption relies on calcium-dependent cellular pathways .

- Species-specific analysis : Compare rodent and human-derived organoid models to address interspecies variability .

Q. What strategies optimize deuterium labeling efficiency in this compound synthesis?

- Reaction optimization : Use deuterated solvents (e.g., D₂O) and catalysts to maximize H/D exchange at specific positions .

- Isotopic tracing : Employ kinetic isotope effect (KIE) studies to identify metabolic "hotspots" where deuterium substitution impacts stability .

- Quality control : Validate synthetic batches using tandem MS/MS to detect isotopic dilution or unintended side reactions .

Q. How should researchers address discrepancies in citrate's safety profile across preclinical and clinical studies?

- Toxicological reassessment : Conduct dose-response studies in ex vivo human tissue models to reconcile low toxicity reported in rodents (e.g., no GHS classification ) with potential risks in humans .

- Biomarker identification : Profile plasma citrate levels and ionized calcium concentrations to assess hypoalcemic risks during high-dose administration .

- Meta-analysis : Systematically review existing data using Cochrane methods to identify bias in toxicity reporting .

Methodological Guidelines

- Literature reviews : Use structured keyword searches (e.g., "this compound AND pharmacokinetics") across PubMed and Scopus, prioritizing primary sources over reviews .

- Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including raw NMR/MS spectra in supplementary materials .

- Ethical compliance : Document deuterium use in animal protocols, ensuring compliance with institutional isotopic labeling regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.